molecular formula C18H22N4O2 B2634189 1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea CAS No. 2034397-16-3

1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea

Cat. No.: B2634189
CAS No.: 2034397-16-3
M. Wt: 326.4
InChI Key: KPJBJKZYTVXYPK-WKILWMFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Catalysis

Urea derivatives, including those with pyrazinyl groups, have been utilized as catalysts and reagents in organic synthesis. For instance, the oxidation of alkanes, benzene, and alcohols using a vanadium complex and pyrazine-2-carboxylic acid demonstrates the role of urea adducts in facilitating oxidative transformations (Shul’pin & Süss-Fink, 1995). Additionally, the synthesis of N-hydroxyamide-containing heterocycles, including pyrazinones, highlights the utility of urea derivatives in constructing complex molecular scaffolds (Ohkanda et al., 1993).

Medicinal Chemistry

Urea derivatives are pivotal in medicinal chemistry for the design of new drugs. Research includes the development of acetylcholinesterase inhibitors and potential anticancer agents featuring urea functionality. For example, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas exhibit antiacetylcholinesterase activity, showcasing the potential of urea derivatives in treating neurodegenerative diseases (Vidaluc et al., 1995). Another study on 1-Aryl-3-(2-chloroethyl) ureas and their cytotoxicity against human adenocarcinoma cells underlines the anticancer potential of urea derivatives (Gaudreault et al., 1988).

Material Science

In material science, urea derivatives have been explored for their properties and applications in various domains. For instance, the investigation into coordination and conversion of urea at dinuclear μ-acetato nickel(II) complexes sheds light on the role of urea in catalysis and enzyme mimicry (Konrad et al., 1999). This research parallels the potential application of "1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea" in similar contexts.

Properties

IUPAC Name

1-benzyl-3-(4-pyrazin-2-yloxycyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-18(21-12-14-4-2-1-3-5-14)22-15-6-8-16(9-7-15)24-17-13-19-10-11-20-17/h1-5,10-11,13,15-16H,6-9,12H2,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJBJKZYTVXYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCC2=CC=CC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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